molecular formula C3H4N2OSe B14219110 4-Amino-1,3-selenazol-2(5H)-one CAS No. 832133-96-7

4-Amino-1,3-selenazol-2(5H)-one

Cat. No.: B14219110
CAS No.: 832133-96-7
M. Wt: 163.05 g/mol
InChI Key: SNIAFIMRJZKNKJ-UHFFFAOYSA-N
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Description

4-Amino-1,3-selenazol-2(5H)-one: is an organoselenium compound characterized by the presence of selenium in its heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,3-selenazol-2(5H)-one typically involves the cyclization of appropriate selenourea derivatives. One common method includes the reaction of selenourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the selenazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety in handling selenium compounds.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,3-selenazol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenazole ring to more reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Reduced selenazole derivatives.

    Substitution: Various substituted selenazole derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-1,3-selenazol-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organoselenium compounds.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.

    Medicine: Research is ongoing into its potential use as an antioxidant or anticancer agent.

    Industry: It may be used in the development of new materials with unique properties due to the presence of selenium.

Mechanism of Action

The mechanism of action of 4-Amino-1,3-selenazol-2(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its selenium atom. The exact pathways involved can vary, but the compound’s ability to undergo redox reactions is a key feature.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,3-thiazol-2(5H)-one: Similar structure but contains sulfur instead of selenium.

    4-Amino-1,3-oxazol-2(5H)-one: Contains oxygen instead of selenium.

    4-Amino-1,3-imidazol-2(5H)-one: Contains nitrogen instead of selenium.

Uniqueness

4-Amino-1,3-selenazol-2(5H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and form stable compounds makes it particularly valuable in various applications.

Properties

CAS No.

832133-96-7

Molecular Formula

C3H4N2OSe

Molecular Weight

163.05 g/mol

IUPAC Name

4-amino-5H-1,3-selenazol-2-one

InChI

InChI=1S/C3H4N2OSe/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6)

InChI Key

SNIAFIMRJZKNKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC(=O)[Se]1)N

Origin of Product

United States

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